methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate
Description
Introduction to the Compound
Structural and Functional Significance in Medicinal Chemistry
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate features a glycine ester core substituted with two distinct aromatic groups: a 4-chloro-3-(trifluoromethyl)phenyl moiety and a phenylsulfonyl group. The molecular formula C₁₆H₁₃ClF₃NO₄S (molecular weight: 407.79 g/mol) reflects its hybrid structure, combining polar sulfonamide and lipophilic trifluoromethyl-chlorophenyl components. The SMILES notation COC(CN(S(=O)(C1=CC=CC=C1)=O)C2=CC(C(F)(F)F)=C(C=C2)Cl)=O highlights the ester linkage, sulfonyl bridge, and halogenated aromatic system.
Key Structural Features:
- Sulfonamide Group (-SO₂N-) : Enhances hydrogen-bonding capacity and metabolic stability, common in protease inhibitors.
- Trifluoromethyl-Chlorophenyl Moiety : Introduces steric bulk and electron-withdrawing effects, modulating receptor binding.
- Ester Functionality (-COOCH₃) : Serves as a prodrug strategy for improved bioavailability.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 358727-30-7 | |
| Molecular Formula | C₁₆H₁₃ClF₃NO₄S | |
| Molecular Weight (g/mol) | 407.79 | |
| SMILES | COC(CN(S(=O)(C1=CC=CC=C1)=O)... |
The compound’s bifunctional design enables dual modulation of hydrophobic and polar interactions, making it a candidate for targeting enzymes with complex active sites, such as kinases or GPCRs.
Historical Context and Research Evolution
The synthesis of this compound emerged from advances in sulfonamide chemistry during the late 20th century. Early methods relied on nucleophilic substitution between glycine derivatives and sulfonyl chlorides. For example, the reaction of methyl glycinate with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of triethylamine yielded precursor intermediates.
Electrochemical oxidative coupling, developed post-2010, offered a greener alternative by enabling direct disulfide formation between thiols and amines. This method avoids stoichiometric oxidants and aligns with sustainable chemistry principles. Recent refinements include fluorous-phase synthesis to enhance purity and scalability.
Table 2: Evolution of Synthetic Methods
Key Research Questions and Objectives
Despite progress, critical gaps persist:
- Synthetic Optimization : Can electrochemical methods achieve enantioselective synthesis for chiral derivatives?
- Biological Target Identification : Which enzymes or receptors interact with the trifluoromethyl-chlorophenyl motif?
- Structure-Activity Relationships (SAR) : How do substituents on the phenylsulfonyl group affect potency?
Table 3: Unresolved Research Questions
| Focus Area | Research Objective | Methodology |
|---|---|---|
| Synthetic Chemistry | Develop asymmetric electrochemical synthesis | Chiral auxiliaries, cyclic voltammetry |
| Pharmacology | Map protein targets via affinity chromatography | Proteomic screening, docking studies |
| Computational Chemistry | Predict SAR using QSAR models | Molecular dynamics, DFT calculations |
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S/c1-25-15(22)10-21(26(23,24)12-5-3-2-4-6-12)11-7-8-14(17)13(9-11)16(18,19)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBWOAJHGNYIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine methyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate exhibit significant anticancer properties. A study highlighted that derivatives of sulfonamide compounds can induce apoptosis in cancer cell lines. For instance, a related sulfonamide derivative demonstrated a reduction in cell viability in human cancer cells, suggesting potential therapeutic applications in oncology .
| Study | Compound | Result |
|---|---|---|
| Sulfonamide Derivative | Induced apoptosis in cancer cell lines | |
| This compound | Potential therapeutic applications |
Antibacterial Properties
This compound has been evaluated for its antibacterial efficacy. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis. Studies have shown that related compounds effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
| Bacterial Strain | Inhibition Method | Efficacy |
|---|---|---|
| Staphylococcus aureus | Sulfonamide mechanism | Significant inhibition |
| Streptococcus pneumoniae | Folic acid synthesis inhibition | Effective growth inhibition |
Antiviral Activity
The antiviral potential of this compound has also been explored. Similar compounds have been shown to inhibit viral replication, particularly hepatitis B virus (HBV). The mechanism involves the modulation of host cellular pathways that enhance antiviral responses .
| Viral Target | Mechanism of Action | Result |
|---|---|---|
| Hepatitis B Virus (HBV) | Modulation of A3G levels | Significant inhibition of replication |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of sulfonamide derivatives on various cancer cell lines. The findings revealed that specific modifications in the chemical structure enhanced the apoptotic effects, indicating that this compound could be a candidate for further development as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of sulfonamide compounds, demonstrating their effectiveness against resistant bacterial strains. The study utilized this compound as a reference compound, confirming its significant inhibitory action against tested pathogens .
Mechanism of Action
The mechanism of action of methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Properties
- Chlorine at the 4-position (target) vs.
Sulfonyl Group Modifications:
Methoxy vs. Trifluoromethyl:
- The methoxy group in is electron-donating, contrasting with the electron-withdrawing CF₃. This difference could influence solubility (methoxy increases polarity) and metabolic pathways (e.g., demethylation vs. oxidative resistance) .
Biological Activity
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, also known by its CAS number 592471-09-5, is a synthetic compound with significant biological activity. This compound is characterized by its complex molecular structure, which includes a trifluoromethyl group and a sulfonyl moiety, contributing to its pharmacological properties. The molecular formula is , and it has a molecular weight of 391.81 g/mol.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to target:
- Receptor Tyrosine Kinases (RTKs) : These are crucial in regulating cell division and survival, making them significant in cancer biology.
- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of these receptors can impede tumor angiogenesis, thereby limiting tumor growth and metastasis.
Biological Activity Data
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the compound's effects on various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was linked to the downregulation of key signaling pathways associated with cell survival and proliferation (e.g., MAPK/ERK pathway) .
- Inflammatory Response Modulation : In vivo studies indicated that the compound could significantly reduce markers of inflammation in animal models, suggesting its potential utility in treating inflammatory diseases .
- Kinase Inhibition Profile : The compound has been tested against a panel of kinases, showing selective inhibition of certain RTKs implicated in cancer progression. This selectivity is critical for minimizing side effects associated with broader-spectrum kinase inhibitors .
Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. While related compounds have shown toxicity upon inhalation or dermal exposure, this specific compound's safety data remain under investigation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, and how can purity be optimized?
- Methodology :
- Sulfonylation : React glycine derivatives with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (analogous to sulfonyl chloride synthesis in ). Use anhydrous conditions with bases like pyridine to neutralize HCl byproducts.
- Esterification : Protect the carboxylic acid group via methyl esterification using methanol and catalytic sulfuric acid.
- Purity Control : Employ reverse-phase HPLC (e.g., Chromolith columns ) with UV detection (254 nm) to monitor reaction progress. Validate purity via H/F NMR (e.g., trifluoromethyl group resonance at ~-60 ppm ).
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodology :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular ion verification. Compare H and C NMR shifts with sulfonamide analogs (e.g., 2-(4-methylphenyl)sulfonyl-N-phenylaniline ).
- LogP Determination : Perform shake-flask partitioning (octanol/water) or computational prediction via Molinspiration or ACD/Labs.
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides). Compare inhibition potency to known sulfonamide inhibitors (e.g., perfluorohexyl sulfonamides ).
- Cytotoxicity : Use MTT assays in HEK293 or HepG2 cells at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls.
Advanced Research Questions
Q. How can experimental designs address contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Refinement : Use a split-split plot design to test multiple concentrations (1 nM–100 µM) across biological replicates. Apply ANOVA to isolate variability sources (e.g., cell passage number vs. assay conditions).
- Off-Target Profiling : Employ proteome-wide activity-based protein profiling (ABPP) to identify unintended targets. Cross-reference with databases like Pharos .
Q. What strategies are effective for studying its environmental fate and ecological risks?
- Methodology :
- Persistence Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor via LC-MS/MS for parent compound and metabolites (e.g., desmethyl or sulfonic acid derivatives).
- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish embryos using F NMR or isotope dilution MS .
- Trophic Transfer : Model food-web accumulation using EPI Suite or STELLA frameworks, incorporating logP and half-life data .
Q. How can molecular docking and dynamics simulations elucidate its mechanism of enzyme inhibition?
- Methodology :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or matrix metalloproteinases). Use crystallographic data from PDB (e.g., 1MX7 for sulfonamide complexes).
- Simulation Parameters : Run 100 ns MD simulations in GROMACS with CHARMM36 force fields. Analyze binding free energy (MM/PBSA) and hydrogen-bond occupancy (e.g., sulfonyl oxygens with catalytic zinc ).
Data Contradiction Analysis Framework
- Case Study : Discrepancies in IC values across studies may arise from assay conditions (e.g., ionic strength affecting sulfonamide ionization).
- Resolution : Standardize buffer systems (e.g., 25 mM HEPES, pH 7.4) and validate enzyme activity with reference inhibitors.
- Meta-Analysis : Apply hierarchical Bayesian modeling to integrate heterogeneous datasets, weighting studies by methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
